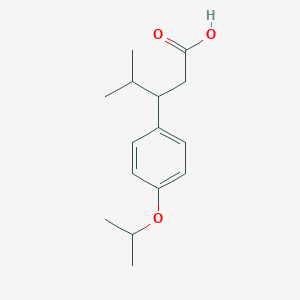
3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The IUPAC name of this compound is 3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid. It’s also known as Benzenepropanoic acid, b-amino-4-(1-methylethoxy)- . The compound’s molecular formula is C12H17NO3 .
Molecular Structure Analysis
The molecular weight of “3-Amino-3-(4-isopropoxy-phenyl)-propionic acid” is 223.27 . The InChI code is 1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a density of 1.143 g/cm3, a boiling point of 372.8°C at 760mmHg, and a refractive index of 1.542 . It has a flash point of 179.3°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Hydroxyproline Derivatives : A study by Gaudry, Berlinguet, Langis, and Paris (1956) explored the synthesis of hydroxyproline and dihydroxyvaleric acid from derivatives of 2-amino-4-pentenoic acid, including 4,5-dihalogenated pentanoic acids, which are structurally related to 3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid (Gaudry, R., Berlinguet, L., Langis, A., & Paris, G., 1956).
Role in Anticancer Drugs : Basu Baul et al. (2009) reported the use of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate in the synthesis of organotin(IV) complexes with anticancer properties. This highlights the potential application of similar pentanoic acid derivatives in medicinal chemistry (Basu Baul, T. S., Basu, S., Vos, D., & Linden, A., 2009).
Crystal Structure Studies : Mamat, Köckerling, and Geers (2008) examined the crystal structure of a closely related compound, highlighting the significance of such compounds in structural chemistry and crystallography (Mamat, C., Köckerling, M., & Geers, C., 2008).
Polymer Chemistry and Material Science
Polystyrene Functionalization : Dalil et al. (2000) explored the use of derivatives of 5-phenyl pentanoic acid in the synthesis and functionalization of soluble polystyrenes, demonstrating the compound's relevance in advanced polymer chemistry (Dalil, H., Biesemans, M., Teerenstra, M., Willem, R., Angiolini, L., Salatelli, E., & Caretti, D., 2000).
Electrochemical Properties in Conductive Polymers : Kowsari, Ehsani, Assadi, and Safari (2018) investigated N‑benzoyl derivatives of isoleucine, such as 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid, for their influence on the electrochemical properties and performance of conductive polymer films. This study indicates the potential of pentanoic acid derivatives in improving the performance of energy storage materials (Kowsari, E., Ehsani, A., Assadi, S., & Safari, R., 2018).
Hyperbranched Polyesters and Macrocycles : Research by Chu, Hawker, Pomery, and Hill (1997) on hyperbranched polyesters based on 4,4-(4′-hydroxyphenyl)pentanoic acid, and Rodewald and Ritter (1997) on macrocyclic aromatic ether sulfone bearing carboxylic groups, underline the application of pentanoic acid derivatives in the development of novel polymers and macrocycles (Chu, F., Hawker, C., Pomery, P. J., & Hill, D., 1997); (Rodewald, B., & Ritter, H., 1997).
Propiedades
IUPAC Name |
4-methyl-3-(4-propan-2-yloxyphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10(2)14(9-15(16)17)12-5-7-13(8-6-12)18-11(3)4/h5-8,10-11,14H,9H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEMFIYUYVNSFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



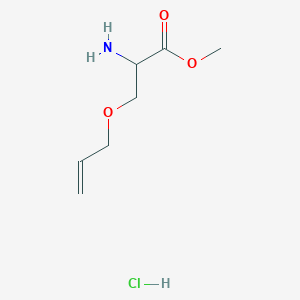

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)
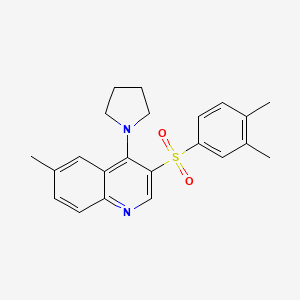
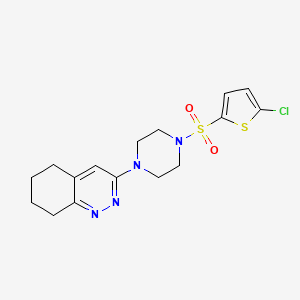

![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)
![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)
![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)
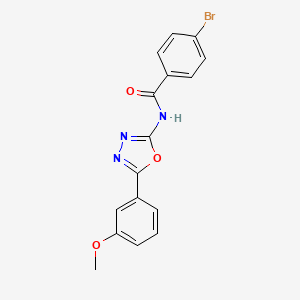
![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)
![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)